molecular formula C11H20N2O B12792975 2-(3,5-Dimethylcyclohexylamino)-2-oxazoline CAS No. 101931-86-6

2-(3,5-Dimethylcyclohexylamino)-2-oxazoline

Cat. No.: B12792975
CAS No.: 101931-86-6
M. Wt: 196.29 g/mol
InChI Key: JJZCPNNQNQADNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylcyclohexylamino)-2-oxazoline is an organic compound that features a cyclohexyl ring substituted with two methyl groups and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylcyclohexylamino)-2-oxazoline typically involves the reaction of 3,5-dimethylcyclohexylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylcyclohexylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,5-Dimethylcyclohexylamino)-2-oxazoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylcyclohexylamino)-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,5-Dimethylcyclohexylamino)-2-oxazoline include other oxazoline derivatives and cyclohexylamines with different substituents. Examples include:

  • 2-(Cyclohexylamino)-2-oxazoline
  • 2-(3-Methylcyclohexylamino)-2-oxazoline
  • 2-(4,5-Dimethylcyclohexylamino)-2-oxazoline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the cyclohexyl ring and the presence of the oxazoline ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

101931-86-6

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(3,5-dimethylcyclohexyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H20N2O/c1-8-5-9(2)7-10(6-8)13-11-12-3-4-14-11/h8-10H,3-7H2,1-2H3,(H,12,13)

InChI Key

JJZCPNNQNQADNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC2=NCCO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.